(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17281446
InChI: InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8+
SMILES:
Molecular Formula: C14H9NO2S
Molecular Weight: 255.29 g/mol

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC17281446

Molecular Formula: C14H9NO2S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one -

Specification

Molecular Formula C14H9NO2S
Molecular Weight 255.29 g/mol
IUPAC Name (4E)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one
Standard InChI InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8+
Standard InChI Key VJRCBZGNLMQBNZ-XYOKQWHBSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=N/C(=C/C3=CSC=C3)/C(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound belongs to the azlactone family, characterized by a five-membered oxazolone ring fused with unsaturated substituents. Its systematic IUPAC name is (E)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, with a molecular formula of C₁₄H₉NO₂S and a molecular weight of 255.29 g/mol . The stereochemical descriptor (E) indicates the trans configuration of the exocyclic double bond between the oxazolone ring and the thiophene substituent.

Structural Characterization

Key structural features include:

  • Oxazolone core: A lactone-like ring system with a ketone oxygen at position 5 and an imine group at position 2.

  • Phenyl group: Attached to position 2 of the oxazolone ring.

  • Thiophen-3-ylmethylene substituent: A thiophene ring (sulfur-containing heterocycle) linked via a methylene group to position 4 of the oxazolone .

Synthesis Methodologies

General Synthetic Routes

Oxazolones are typically synthesized via the Erlenmeyer azlactone synthesis, which involves the condensation of hippuric acid with aromatic aldehydes in the presence of a base and dehydrating agent. For the thiophene-substituted derivative, the following protocol (adapted from ) is applicable:

Reaction Components

  • Hippuric acid (2 mmol) as the nitrogen source.

  • Thiophene-3-carbaldehyde (2 mmol) as the aldehyde component.

  • Acetic anhydride (1 mL) as both solvent and dehydrating agent.

  • Catalyst: Hydrogen peroxide-promoted fly ash (HPFA, 0.2–1 g) or fused sodium acetate .

Procedure

  • Mix hippuric acid, thiophene-3-carbaldehyde, and catalyst under microwave irradiation (700 W, 5–10 min).

  • Quench the reaction with chloroform, filter, and evaporate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure oxazolone .

Mechanistic Insights

The catalyst activates acetic anhydride, facilitating the formation of an intermediate N-acylated glycine. Subsequent cyclodehydration and aldol-like condensation with the aldehyde yield the oxazolone .

Physicochemical Properties

Spectral Data (Inferred from Analogues)

While direct spectral data for the title compound are unavailable, analogous oxazolones exhibit the following characteristics :

PropertyObservations (Analogues)
IR (KBr, cm⁻¹)1750–1794 (C=O lactone), 1610–1654 (C=N), 1512–1562 (C=C), 1214–1285 (C-O-C)
¹H NMR (DMSO-d₆, δ ppm)7.33–8.31 (aromatic H), 7.91–8.02 (CH=), 3.83–5.35 (substituents)
Mass (ESI)m/z 255–326 [M+1]

Thermal Stability

Oxazolones with arylidene substituents typically exhibit melting points between 135°C and 238°C, depending on the substituent’s electronic nature . For example, nitro-substituted derivatives melt at higher temperatures (~238°C) due to enhanced rigidity .

Biological and Functional Applications

Compound% Inhibition (40 μg/mL)Reference
M3 (Biphenyl)88.0%
M5 (Nitro)85.7%
Ascorbic Acid82.5%

The thiophene-substituted analog may exhibit comparable or superior activity due to sulfur’s electron-donating effects, which enhance radical stabilization.

Drug-Likeness and ADME Profiling

In silico analyses of azlactones predict favorable pharmacokinetic properties:

  • Lipophilicity (LogP): 2.1–3.5, indicating moderate membrane permeability.

  • Water solubility: Low (<10 μM), necessitating formulation optimization.

  • Toxicity: Low hepatotoxicity risk in murine models .

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